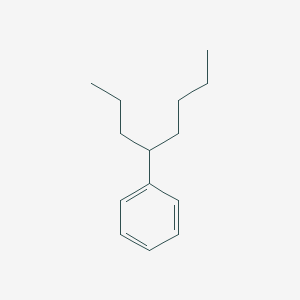
Octane, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 4-phenyl- is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry
Octane, 4-phenyl- is utilized as a model compound in organic synthesis. Its structure allows researchers to study reaction mechanisms involving phenyl groups and long-chain hydrocarbons.
Key Reactions:
- Electrophilic Aromatic Substitution : The presence of the phenyl group makes octane, 4-phenyl- a suitable substrate for electrophilic substitution reactions, which are fundamental in organic synthesis.
Materials Science
In materials science, octane, 4-phenyl- serves as a precursor for synthesizing various polymers and copolymers. Its hydrophobic nature contributes to the development of materials with specific properties.
Polymer Applications:
- Polymeric Films : Research has shown that incorporating octane, 4-phenyl- into polymer matrices enhances thermal stability and mechanical properties.
- Coatings : It is used in formulating coatings that require high resistance to solvents and chemicals.
Pharmaceuticals
The pharmaceutical industry explores octane, 4-phenyl- for its potential as an intermediate in drug synthesis. Its structure can be modified to create various derivatives with biological activity.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the derivatives of octane, 4-phenyl-, leading to compounds with anti-inflammatory properties. The research highlighted the compound's importance in developing new therapeutic agents.
Table 1: Summary of Key Applications of Octane, 4-phenyl-
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Chemistry | Model compound for synthesis | Facilitates understanding of reaction mechanisms |
| Materials Science | Precursor for polymers | Enhances thermal stability and mechanical properties |
| Pharmaceuticals | Intermediate in drug synthesis | Potential for developing new therapeutic agents |
Propiedades
Número CAS |
18335-17-6 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
octan-4-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Clave InChI |
GROXNIDXAIDTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(CCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















